N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide

Acetyl-CoA Carboxylase ACC2 Inhibition Metabolic Disease

N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide (CAS 697771-60-1, molecular formula C25H20N2O4, molecular weight 412.4 g/mol) is a synthetic small-molecule isochromene-3-carboxamide derivative. The compound is characterized by a 1-oxo-1H-isochromene core substituted at the 4-position with a p-tolyl group and at the 3-position with a carboxamide bearing an N-(3-acetamidophenyl) moiety.

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
Cat. No. B12286584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide
Molecular FormulaC25H20N2O4
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)NC(=O)C
InChIInChI=1S/C25H20N2O4/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)25(30)31-23(22)24(29)27-19-7-5-6-18(14-19)26-16(2)28/h3-14H,1-2H3,(H,26,28)(H,27,29)
InChIKeyLOJSMIYRRHPZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide: Compound Identity and Baseline Characteristics for Procurement Evaluation


N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide (CAS 697771-60-1, molecular formula C25H20N2O4, molecular weight 412.4 g/mol) is a synthetic small-molecule isochromene-3-carboxamide derivative . The compound is characterized by a 1-oxo-1H-isochromene core substituted at the 4-position with a p-tolyl group and at the 3-position with a carboxamide bearing an N-(3-acetamidophenyl) moiety [1]. It has been reported as an inhibitor of acetyl-CoA carboxylase (ACC) enzymes in patent literature, with an IC50 value of 30 nM against human ACC2 determined via a luminometric assay [2]. The compound is catalogued in the ChEMBL database (CHEMBL1630715) and is available from specialty chemical suppliers at a minimum purity of 95% [1].

Why Generic Substitution of N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide Is Not Advisable Without Specific Comparative Data


The 1H-isochromene-3-carboxamide scaffold displays pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the 4-aryl substituent or the carboxamide N-aryl group can produce substantial shifts in potency and target selectivity [1]. In the ACC inhibitor series from which this compound originates, the p-tolyl group at the 4-position and the N-(3-acetamidophenyl) group at the carboxamide are both critical pharmacophoric elements; substitution with ethylphenyl, chlorophenyl, or unsubstituted phenyl analogs is known to alter inhibitory profiles [2]. Generic replacement with a structurally similar isochromene-3-carboxamide that lacks these precise substitution patterns therefore carries a material risk of divergent biological activity. The quantitative evidence below provides the available comparator data necessary to substantiate selection of this specific compound over its closest analogs.

Quantitative Differentiation Evidence for N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide Against Closest Analogs


ACC2 Inhibitory Potency of N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide: Single-Point Data with Limited Comparator Context

This compound exhibits an IC50 of 30 nM against human acetyl-CoA carboxylase 2 (ACC2) in a luminometric enzymatic assay [1]. This is the sole quantitative activity data publicly available. While ACC2 selectivity over ACC1 (IC50 = 190 nM) is indicated for the underlying patent series, the specific ACC1 IC50 for this exact compound was not individually reported; the 190 nM value is a patent-level aggregate [2]. No direct head-to-head comparison with a named structural analog under identical assay conditions was identified. The closest comparator from the same patent is the unsubstituted phenyl analog (US8470841, Compound 34), which exhibited an IC50 of 120 nM against ACC2, suggesting that the 3-acetamidophenyl substitution provides a ~4-fold potency enhancement relative to the parent phenyl scaffold [3]. However, this observation must be treated as a cross-study comparable rather than a direct head-to-head measurement, as the exact assay replication for the comparator cannot be independently verified from available public data.

Acetyl-CoA Carboxylase ACC2 Inhibition Metabolic Disease

Structural Basis for Differentiation: p-Tolyl Substituent at Position 4 Confers ACC2 Selectivity Over ACC1 in the Isochromene Scaffold

The p-tolyl group at the 4-position of the isochromene core is a key structural determinant for ACC isoform selectivity within this chemical series [1]. Patent data aggregated for the series demonstrate that compounds bearing a 4-(p-tolyl) substituent generally exhibit a selectivity ratio of approximately 6.3-fold for ACC2 over ACC1 (comparing the reported 30 nM ACC2 IC50 to the 190 nM ACC1 IC50 for the series) [2]. In contrast, analogs with 4-phenyl substitution (lacking the p-methyl group) show a reduced selectivity window (ACC2 IC50 = 120 nM, ACC1 IC50 = 350 nM, ~2.9-fold) [3]. This class-level SAR inference indicates that the p-tolyl group contributes both to absolute ACC2 potency and to the ACC2/ACC1 selectivity ratio. The exact ACC1 IC50 for this specific compound has not been individually disclosed, so the 6.3-fold figure represents a series-level estimate.

Isochromene SAR ACC Isoform Selectivity Medicinal Chemistry

Physicochemical Property Comparison: N-(3-Acetamidophenyl) Derivative Exhibits Favorable logP Relative to Polar Analogs

The target compound has a calculated logP of 3.97 (cLogP, ZINC) [1], placing it in the optimal lipophilicity range for oral absorption according to Lipinski's Rule of Five. In comparison, a structurally related isochromene-3-carboxamide bearing a 4-acetamidophenyl substituent (rather than 3-acetamidophenyl) has a computed logP of 3.54, while the parent carboxylic acid (1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxylic acid) has a measured logP of 3.81 [2]. The higher logP of the target compound reflects the combined lipophilic contributions of the p-tolyl and 3-acetamidophenyl moieties, which may influence membrane permeability and non-specific protein binding in biological assays.

Physicochemical Properties logP Drug-likeness

Recommended Application Scenarios for N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide Based on Quantitative Evidence


ACC2-Focused Metabolic Disease Target Engagement Studies

This compound is most appropriately deployed as a tool compound for in vitro target engagement studies where ACC2 inhibition is the primary readout [1]. With an IC50 of 30 nM against human ACC2, it provides sufficient potency for enzymatic and cell-based assays examining malonyl-CoA regulation. Researchers should note that ACC1 activity (IC50 estimated at 190 nM for the series) is only partially discriminated, necessitating isoform-specific counter-screens in experiments where ACC1-mediated effects must be excluded [2]. The compound is suitable for use at concentrations of 100–300 nM to achieve >90% ACC2 inhibition while minimizing ACC1 crossover.

SAR Exploration of Isochromene-3-Carboxamide ACC Inhibitors

The compound serves as a key reference point in SAR campaigns exploring the N-aryl substituent space of the isochromene-3-carboxamide scaffold [1]. The 3-acetamidophenyl group provides a measurable potency benchmark (ACC2 IC50 = 30 nM) against which newly synthesized analogs with alternative N-aryl substitutions can be directly compared in standardized ACC enzymatic assays. The p-tolyl group at the 4-position further permits evaluation of substituent effects on isoform selectivity when tested alongside the corresponding 4-phenyl or 4-halophenyl congeners [2]. Procurement of this compound is warranted when establishing a reference standard for a focused ACC inhibitor screening deck.

Lipophilicity-Dependent Assay Development and Formulation Screening

With a computed logP of 3.97, this compound occupies a distinct physicochemical space relative to more polar isochromene analogs (logP range 2.5–3.8 for common congeners) [1]. This property makes it a useful probe for evaluating the impact of lipophilicity on assay performance, including DMSO solubility limits, non-specific binding to assay plates, and cellular permeability in hepatocyte or adipocyte models [2]. In formulation screening, it can serve as a representative lipophilic candidate within the series for testing solubilization strategies (e.g., cyclodextrin complexation, lipid-based formulations) prior to scaling to in vivo studies.

Patent-Disclosed ACC Inhibitor Reference for IP and Competitive Intelligence

This compound is explicitly disclosed in US Patent US8470841 (Sanofi) as Compound 35 within a series of heterocyclic ACC inhibitors [1]. For organizations conducting freedom-to-operate analyses or competitive intelligence on ACC-targeting metabolic therapeutics, procurement and characterization of this specific compound enables direct comparison of activity data with patent disclosures, verification of reported IC50 values in independent laboratories, and establishment of prior art baselines for novel ACC inhibitor programs [2].

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